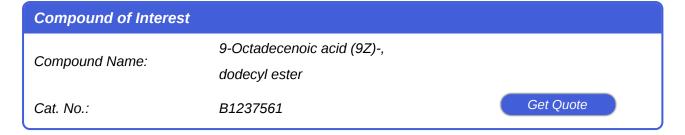


Spectroscopic Profile of 9-Octadecenoic acid (9Z)-, dodecyl ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **9-Octadecenoic acid (9Z)-, dodecyl ester**, also known as dodecyl oleate or lauryl oleate. The information is compiled to assist researchers and professionals in drug development and related fields in the identification, characterization, and quantitative analysis of this long-chain wax ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for **9-Octadecenoic acid (9Z)-, dodecyl ester**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~5.34	m	-CH=CH- (Olefinic protons)
~4.05	t	-O-CH ₂ - (Ester methylene protons)
~2.28	t	-CH ₂ -COO- (α-Methylene protons to carbonyl)
~2.01	m	-CH ₂ -CH=CH-CH ₂ - (Allylic protons)
~1.61	р	-O-CH ₂ -CH ₂ - (β-Methylene protons to ester oxygen)
~1.26	br s	-(CH ₂)n- (Methylene protons of fatty acid and alcohol chains)
~0.88	t	-CH₃ (Terminal methyl protons)

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~173.9	C=O (Ester carbonyl)
~130.0	-CH=CH- (Olefinic carbons)
~64.4	-O-CH ₂ - (Ester methylene carbon)
~34.4	-CH ₂ -COO- (α-Carbonyl methylene)
~31.9 - 22.7	-(CH ₂)n- (Methylene carbons of fatty acid and alcohol chains)
~14.1	-CH₃ (Terminal methyl carbons)

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.



Table 3: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Fragmentation Interpretation
450.8	Variable	[M] ⁺ (Molecular Ion)
264	Variable	[M - C12H25O] ⁺ (Loss of dodecyloxy radical)
282	Variable	[C ₁₈ H ₃₄ O ₂] ⁺ (Oleic acid fragment)
55, 69, 83, 97	Abundant	Characteristic hydrocarbon fragments

Note: Fragmentation patterns can be influenced by the ionization method.

Table 4: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3005	C-H stretch	=C-H (Olefinic)
~2924	C-H stretch (asymmetric)	-CH ₂ -
~2854	C-H stretch (symmetric)	-CH ₂ -
~1740	C=O stretch	Ester
~1465	C-H bend (scissoring)	-CH ₂ -
~1165	C-O stretch	Ester
~722	C-H bend (rocking)	-(CH2)n- (n≥4)

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following sections outline typical methodologies for the spectroscopic analysis of **9-Octadecenoic acid (9Z)-, dodecyl ester**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **9-Octadecenoic acid (9Z)-, dodecyl ester** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-5 seconds
 - o Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
 - o Temperature: 298 K

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or 125 MHz NMR spectrometer.
- · Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
 - Temperature: 298 K



Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS, DB-5MS).
- Injector: Split/splitless injector, operated at a temperature of 250-300 °C.
- Oven Temperature Program:
 - Initial temperature: 100-150 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 300-320
 °C.
 - Final hold: 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-600.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.



Instrumentation and Parameters:

Spectrometer: A standard FTIR spectrometer.

Mode: Transmission or ATR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mandatory Visualizations

The following diagrams illustrate the general structure and a typical experimental workflow for the spectroscopic analysis of **9-Octadecenoic acid (9Z)-, dodecyl ester**.

Molecular Structure of Dodecyl Oleate General Experimental Workflow for Spectroscopic Analysis

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